1-(6-Amino-5-methylpyridin-3-yl)ethanone
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Overview
Description
1-(6-Amino-5-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by its pyridine ring substituted with an amino group at the 6th position and a methyl group at the 5th position, along with an ethanone group at the 3rd position . It is a solid or liquid at room temperature and is typically stored in a dark place under an inert atmosphere .
Preparation Methods
The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-5-methylpyridine with acetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1-(6-Amino-5-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyridine derivatives and reduced forms of the original compound .
Scientific Research Applications
1-(6-Amino-5-methylpyridin-3-yl)ethanone has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in its binding to biological targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
1-(6-Amino-5-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Amino-5-methylpyridin-2-yl)ethanone: This compound has a similar structure but with the ethanone group at the 2nd position instead of the 3rd position.
1-(6-Amino-4-methylpyridin-3-yl)ethanone: This compound has the methyl group at the 4th position instead of the 5th position.
1-(6-Amino-5-ethylpyridin-3-yl)ethanone: This compound has an ethyl group instead of a methyl group at the 5th position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(6-amino-5-methylpyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPVMJDHIRLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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